1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine
Overview
Description
1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C8H13N3. This compound is of interest due to its unique structure, which includes a cyclobutyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine can be synthesized through a multi-step process. One common method involves the reaction of 2-methyl-3-oxopropanenitrile with cyclobutylhydrazine hydrochloride in ethanol. The mixture is heated at reflux overnight, followed by purification through flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated pyrazole derivatives .
Scientific Research Applications
1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active molecules and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and amino group. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-4-methyl-1H-pyrazol-5-amine: This compound has a butyl group instead of a cyclobutyl group, which may result in different chemical and biological properties.
1-Methyl-1H-pyrazol-4-amine: This compound lacks the cyclobutyl group, making it structurally simpler and potentially less versatile.
Uniqueness
1-Cyclobutyl-4-methyl-1H-pyrazol-5-amine is unique due to the presence of the cyclobutyl group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-cyclobutyl-4-methylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-10-11(8(6)9)7-3-2-4-7/h5,7H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEYTPZGUKTFRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267646 | |
Record name | 1H-Pyrazol-5-amine, 1-cyclobutyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448854-98-5 | |
Record name | 1H-Pyrazol-5-amine, 1-cyclobutyl-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 1-cyclobutyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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